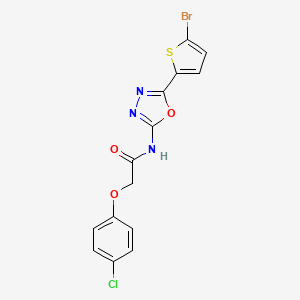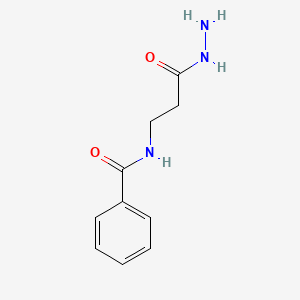
1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features a phenyl group attached to the third position of the tetrahydroisoquinoline ring, with a carboxylic acid group at the sixth position and a keto group at the first position. Its intricate structure makes it a subject of interest in various scientific fields, including medicinal chemistry, pharmacology, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of phenylethylamine with an aldehyde, followed by cyclization and oxidation steps.
Modern Approaches: Recent advancements have introduced multicomponent reactions (MCRs) for the synthesis of tetrahydroisoquinoline derivatives. These methods often involve the use of readily available starting materials and offer high yields and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is typically produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained.
Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis techniques to enhance efficiency and scalability. This method allows for the continuous processing of reactants through a series of reactors, resulting in a steady production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, with various nucleophiles replacing the keto group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for various alkaloids with therapeutic effects.
Biology: Research explores its biological activity, such as its interaction with enzymes and receptors in biological systems.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: A structural analog without the phenyl group and keto group.
3-Phenylisoquinoline: A related compound with a different ring structure.
Isoquinoline-1-carboxylic acid: A compound with a similar carboxylic acid group but lacking the phenyl group.
Uniqueness:
The presence of the phenyl group at the third position provides unique chemical and biological properties compared to its analogs.
The keto group at the first position allows for additional reactivity and functionalization.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various modifications continue to drive interest and innovation in its study and use.
Eigenschaften
IUPAC Name |
1-oxo-3-phenyl-3,4-dihydro-2H-isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-13-7-6-11(16(19)20)8-12(13)9-14(17-15)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYYCVFJXAQBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)




![5-[(4-fluorophenyl)methyl]-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)



![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
![2-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2987276.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
